Fluphenazine maleate

Catalog No.
S619155
CAS No.
78126-11-1
M.F
C26H30F3N3O5S
M. Wt
553.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluphenazine maleate

CAS Number

78126-11-1

Product Name

Fluphenazine maleate

IUPAC Name

(Z)-but-2-enedioic acid;2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol

Molecular Formula

C26H30F3N3O5S

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C22H26F3N3OS.C4H4O4/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;5-3(6)1-2-4(7)8/h1-2,4-7,16,29H,3,8-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

NKGQWGWZXIYMHO-BTJKTKAUSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.C(=C\C(=O)O)\C(=O)O

Fluphenazine maleate is a derivative of fluphenazine, a member of the phenothiazine class of antipsychotic medications. It is primarily used in the treatment of schizophrenia and other psychotic disorders. Fluphenazine maleate is characterized by its ability to block dopamine receptors in the brain, particularly the D2 subtype, which is believed to contribute to its antipsychotic effects. The compound is often administered as a long-acting injectable formulation, allowing for sustained therapeutic effects over time.

The chemical structure of fluphenazine maleate includes a trifluoromethyl group, which enhances its pharmacological potency compared to other phenothiazines. Its molecular formula is C22H26F3N3O4SC_{22}H_{26}F_{3}N_{3}O_{4}S with a molecular weight of approximately 437.52 g/mol. The compound exists as a salt form (maleate), which facilitates its solubility and stability in pharmaceutical formulations.

Typical of phenothiazine derivatives. Notably, it can be oxidized to form sulfoxides and other metabolites, which may influence its pharmacokinetics and therapeutic efficacy. For instance, oxidative degradation pathways have been studied, revealing that fluphenazine can react with hydroperoxides leading to complex degradation products under certain conditions .

Additionally, fluphenazine maleate can participate in esterification reactions, as seen in the formation of fluphenazine decanoate, which extends its duration of action significantly compared to its parent compound .

Fluphenazine maleate can be synthesized through several methods:

  • Direct Synthesis: The synthesis typically involves the reaction of fluphenazine hydrochloride with maleic acid or its anhydride under controlled conditions to form the maleate salt.
  • Oxidative Methods: As noted in research studies, oxidative degradation can be utilized to modify fluphenazine into various derivatives that may include maleate forms .
  • Esterification: The formation of ester derivatives like fluphenazine decanoate involves reacting fluphenazine with fatty acids under acidic conditions.

These methods allow for the production of fluphenazine maleate in pharmaceutical formulations suitable for clinical use.

Fluphenazine maleate is primarily used in the treatment of:

  • Schizophrenia: It helps manage acute and chronic psychotic episodes.
  • Psychotic Disorders: It is effective for various psychoses beyond schizophrenia.
  • Long-term Maintenance Therapy: Due to its long-acting formulation, it is useful for patients requiring sustained treatment without frequent dosing.

Additionally, it has been explored in research contexts for potential applications in managing other neuropsychiatric conditions.

Fluphenazine maleate has been studied for interactions with various substances:

  • CNS Depressants: It may potentiate the effects of opioids, alcohol, and other sedatives, leading to increased sedation or respiratory depression.
  • Other Antipsychotics: Co-administration with other antipsychotics can increase the risk of extrapyramidal symptoms.
  • Hormonal Agents: Interaction with hormonal therapies may alter drug metabolism and efficacy .

These interactions necessitate careful monitoring when prescribing fluphenazine maleate alongside other medications.

Fluphenazine maleate belongs to a broader class of phenothiazine derivatives. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Differences
ChlorpromazinePhenothiazineLess potent than fluphenazine; more sedating.
PerphenazinePhenothiazineSimilar efficacy but different side effect profile; less likely to cause sedation.
ThioridazinePhenothiazineMore sedating effects; associated with cardiac issues at higher doses.
ProchlorperazinePhenothiazineUsed primarily for nausea; less potent antipsychotic effects compared to fluphenazine.

Fluphenazine stands out due to its higher potency on a milligram basis and a lower incidence of sedation compared to many older phenothiazines . Its unique trifluoromethyl group enhances its receptor binding affinity, making it particularly effective for treating severe psychotic disorders while minimizing some side effects common in this drug class.

UNII

97151695PW

Wikipedia

Fluphenazine maleate

Dates

Modify: 2023-07-20

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